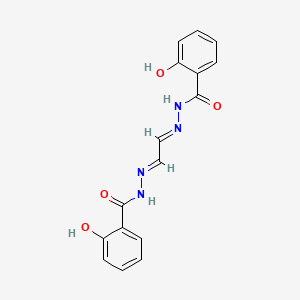

![molecular formula C16H23ClN2O B5559305 N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide and related compounds typically involves multi-step organic reactions, starting from basic raw materials like 2-(4-chlorophenyl)-3-methylbutyric acid and appropriate amine derivatives. For instance, a related compound was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, showcasing the versatility of the synthetic approaches in this class of compounds (Xue Si, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide has been elucidated using techniques like single-crystal X-ray diffraction. These studies reveal intricate details such as the crystal structure, space group, unit cell parameters, and intermolecular hydrogen bonding, which stabilize the crystal structure and influence the compound's properties (Xue Si, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide derivatives are influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, including those involving intermolecular hydrogen bonds, which play a crucial role in stabilizing their structures and affecting their reactivity (Xue Si, 2009).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structures. Factors like crystal packing, hydrogen bonding, and the presence of functional groups significantly influence their melting points, solubility, and stability. Detailed crystallographic analysis provides insights into these aspects, contributing to a better understanding of their physical behavior and potential applications (Xue Si, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide derivatives, are complex and varied. These properties are influenced by the compound's molecular structure, the electronic distribution within the molecule, and the nature of the substituents attached to the core structure. Understanding these chemical properties is crucial for exploring the compound's potential applications in various fields (Xue Si, 2009).

Scientific Research Applications

Aromatase Inhibition and Cancer Treatment

Research has shown that certain derivatives related to N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide exhibit significant inhibition of human placental aromatase, which is crucial in estrogen biosynthesis. This inhibition is stronger compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. For instance, some derivatives demonstrate a 93-fold stronger inhibition than aminoglutethimide, indicating potential as better candidates for hormone-dependent human breast cancer treatment (Hartmann & Batzl, 1986).

Antifungal Activity

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide derivatives have been explored for their antifungal properties. Studies show that certain novel compounds within this chemical class exhibit good antifungal activity against various pathogens like Botrytis cinerea and Colletotrichum gossypii (Xue Si, 2009).

Cannabinoid Receptor Antagonism

Compounds structurally related to N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide have been identified as potent and specific antagonists for brain cannabinoid receptors. These compounds are significant in the development of pharmacological tools and therapeutics to mitigate the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

HIV-1 Protease Inhibition

There has been research into compounds structurally similar to N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide for their role in inhibiting the HIV-1 protease, a key enzyme in the HIV lifecycle. Such compounds can be significant in the treatment and management of HIV/AIDS (Balani et al., 1995).

Selective σ Ligands

Derivatives of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide have been studied for their high affinity as selective σ ligands. These compounds could be significant in developing treatments targeting the central nervous system (Tacke et al., 2003).

Phospholipase A2 Inhibition

Research indicates that certain N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide derivatives are potent inhibitors of membrane-bound phospholipase A2. This enzyme is linked to inflammatory conditions, suggesting these compounds' potential in treating inflammation-related diseases (Oinuma et al., 1991).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-12(2)10-16(20)18-13-6-7-15(14(17)11-13)19-8-4-3-5-9-19/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXNLAYHDAWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)